molecular formula C19H21NO3S B4917849 (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate

Cat. No.: B4917849
M. Wt: 343.4 g/mol
InChI Key: YJIJTUKSVKZHOY-UHFFFAOYSA-N
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Description

(2,2,4-Trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate is a sulfonate ester derivative combining a quinoline scaffold with a 4-methylbenzenesulfonate (tosylate) group. Quinoline derivatives are widely studied for their biological activity, including antimicrobial and anticancer properties, while tosylate groups enhance solubility and stability, making the compound suitable for pharmaceutical applications . The 2,2,4-trimethyl substitution on the quinoline ring likely influences steric and electronic properties, affecting reactivity and interactions with biological targets.

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-13-5-8-16(9-6-13)24(21,22)23-15-7-10-18-17(11-15)14(2)12-19(3,4)20-18/h5-12,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIJTUKSVKZHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)NC(C=C3C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate typically involves the condensation of aniline with acetone in the presence of a catalyst. One common method employs a heterogeneous catalytic system using metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 . The reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and reduce reaction time.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve efficiency and scalability. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinolinium Tosylate Derivatives

Several quinolinium tosylates are documented in the literature. For example, 1-ethyl-6-methyl-2-(phenylthio)-quinolinium 4-methylbenzenesulfonate (CAS 63149-42-8) shares a quinoline core modified with alkyl and aryl groups. Key differences include:

  • Substituent effects: The ethyl and phenylthio groups in this analog may enhance π-π stacking or hydrophobic interactions compared to the 2,2,4-trimethylquinoline moiety in the target compound.
  • Ionic vs.

Chiral Alkyl Tosylates in Supramolecular Chemistry

describes chiral (S/R)-3,7-dimethyl-octyl 4-methylbenzenesulfonate, used to synthesize cyanomethyl derivatives for supramolecular polymers. Comparisons include:

  • Stereochemical influence: The chiral alkyl chain in this compound enables stereomutation during polymerization, a feature absent in the rigid, planar quinoline-based target compound.
  • Synthetic utility : Both compounds serve as intermediates—the target may act as a leaving group in nucleophilic substitutions, while the chiral tosylate directs asymmetric synthesis .

Fluorinated Tosylates in Toxicokinetics

1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate () is a fluorinated analog with distinct pharmacokinetic properties:

  • Metabolic stability: This PFAS-derived tosylate exhibits a high predicted steady-state concentration (Css = 10.01 µM) due to its neutral character and resistance to hepatic clearance, contrasting with ionic PFAS like PFOA (Css = 682 µM). The target compound’s metabolic fate remains unstudied but may differ due to its non-fluorinated, aromatic structure .
  • Bioactivity: The fluorinated tosylate’s minimum LOEC (2 µM) suggests moderate toxicity, whereas quinoline derivatives often exhibit higher bioactivity at lower concentrations .

Functional Comparisons with Non-Quinoline Tosylates

Suplatast Tosylate and D4476 in Immunotherapy

Key contrasts:

  • Mechanism: These compounds target immune pathways, whereas the target quinoline tosylate’s biological activity is undefined.
  • Structural flexibility: Suplatast’s ethoxy-hydroxypropoxy chain enhances water solubility, a trait the rigid quinoline derivative may lack .

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